

# physical and chemical properties of di-tert-Butyl phosphite

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## Compound of Interest

Compound Name: *di-tert-Butyl phosphite*

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An In-Depth Technical Guide to **Di-tert-Butyl Phosphite**: Properties, Reactivity, and Applications

## Introduction

**Di-tert-butyl phosphite** (DTBP), also known as di-tert-butyl hydrogen phosphonate, is a pivotal organophosphorus compound characterized by the presence of two sterically demanding tert-butyl groups attached to a central phosphorus atom. This structural feature imparts a unique balance of reactivity and stability, establishing DTBP as a versatile and indispensable reagent in modern organic synthesis.<sup>[1]</sup> Its significance spans from being a key intermediate in the production of pharmaceuticals to a stabilizer in polymers.<sup>[1]</sup> This guide offers a comprehensive exploration of the physical and chemical properties of **di-tert-butyl phosphite**, delves into its reactivity profile with mechanistic insights, and outlines its practical applications, particularly in the realm of drug development. The content herein is curated for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this compound.

## PART 1: Physicochemical Properties & Spectroscopic Characterization

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting. These characteristics not only confirm the identity

and purity of the material but also inform decisions regarding reaction setup, solvent choice, and purification strategies.

## Physical Properties

**Di-tert-butyl phosphite** is a colorless liquid under standard conditions.<sup>[2]</sup> The bulky tert-butyl groups significantly influence its physical properties, such as its boiling point and solubility. The key physicochemical data are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>19</sub> O <sub>3</sub> P	[3][4]
Molecular Weight	194.21 g/mol	[3][4][5]
CAS Number	13086-84-5	[3][4]
Appearance	Colorless Liquid	[2][3]
Density	0.960 - 0.995 g/mL at 25 °C	[2][3][6]
Boiling Point	66-68 °C at 0.5 mmHg; 254.9 °C at 760 mmHg	[3][6]
Refractive Index (n <sub>20/D</sub> )	1.419 - 1.420	[2]
Flash Point	108 °C - 163 °C	[2][3]
Storage Temperature	2-8°C, under inert atmosphere	[2][7]

## Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For **di-tert-butyl phosphite**, NMR, IR, and Mass Spectrometry are critical tools for quality control and reaction monitoring.

NMR is arguably the most powerful tool for the structural elucidation of DTBP. The key diagnostic signals are found in the <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR spectra.

- <sup>1</sup>H NMR: The proton spectrum is characterized by two main signals. A large singlet appears around δ 1.5 ppm, corresponding to the 18 equivalent protons of the two tert-butyl groups. A

distinctive doublet is observed at a much higher chemical shift (typically  $\delta$  6.5-7.0 ppm) with a large coupling constant ( $J_{\text{P-H}} \approx 600\text{-}700$  Hz). This signal is diagnostic for the proton directly attached to the phosphorus atom, confirming the presence of the phosphonate tautomer.

- $^{13}\text{C}$  NMR: The carbon spectrum shows two signals corresponding to the tert-butyl groups: one for the quaternary carbons bonded to oxygen and another for the methyl carbons.
- $^{31}\text{P}$  NMR: The phosphorus spectrum displays a characteristic signal, typically a doublet of septets (or a more complex multiplet due to coupling with the P-H proton), in the region characteristic of H-phosphonates.

#### Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **di-tert-butyl phosphite** in 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[8]
- Data Acquisition:
  - Acquire a standard  $^1\text{H}$  NMR spectrum.
  - Acquire a proton-decoupled  $^{31}\text{P}$  NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay between scans.
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak (for  $^1\text{H}$  and  $^{13}\text{C}$ ) or an external standard (e.g., 85%  $\text{H}_3\text{PO}_4$  for  $^{31}\text{P}$ ).

IR spectroscopy is excellent for identifying key functional groups. The IR spectrum of DTBP provides clear evidence of its phosphonate structure.[4]

- P-H Stretch: A strong, sharp absorption band is typically observed in the region of 2400-2450  $\text{cm}^{-1}$ , which is characteristic of the P-H bond.

- **P=O Stretch:** A very strong absorption appears around  $1250\text{-}1270\text{ cm}^{-1}$ , corresponding to the phosphoryl (P=O) double bond.
- **C-H Stretch:** Strong bands in the  $2900\text{-}3000\text{ cm}^{-1}$  region are due to the C-H stretching vibrations of the tert-butyl groups.

#### Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Instrument Preparation:** Ensure the diamond ATR crystal of the FTIR spectrometer is clean by wiping it with isopropanol and allowing it to dry completely.[\[9\]](#)
- **Background Scan:** Perform a background scan to capture the ambient spectrum, which will be automatically subtracted from the sample spectrum.
- **Sample Analysis:** Place a single drop of liquid **di-tert-butyl phosphite** directly onto the center of the ATR crystal.
- **Data Collection:** Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of  $4\text{ cm}^{-1}$ .

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- **Electron Ionization (EI-MS):** The molecular ion peak ( $M^+$ ) at  $m/z$  194 is often observed.[\[10\]](#) A prominent fragmentation pathway involves the loss of a tert-butyl group or isobutylene, leading to characteristic fragment ions.

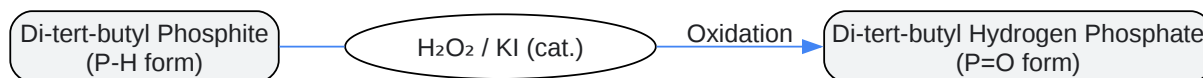
## PART 2: Chemical Reactivity and Synthetic Utility

The synthetic value of **di-tert-butyl phosphite** stems from the reactivity of the P-H bond and the ability of the phosphorus center to engage in various transformations. The steric bulk of the tert-butyl groups provides a moderating effect, enhancing stability while permitting a wide range of useful reactions.[\[1\]](#)

### Oxidation to Phosphate Derivatives

The oxidation of the P(III) center in **di-tert-butyl phosphite** to a P(V) phosphate is a foundational reaction for producing valuable pharmaceutical intermediates.[\[1\]](#) This

transformation is essential for introducing phosphate groups into organic molecules.[1] A highly efficient method utilizes hydrogen peroxide in the presence of a catalytic amount of potassium iodide (KI), yielding di-tert-butyl potassium phosphate in high yield and purity.[1] This salt can then be neutralized to form di-tert-butyl hydrogen phosphate.[1]



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Caption: Oxidation of **Di-tert-butyl Phosphite**.

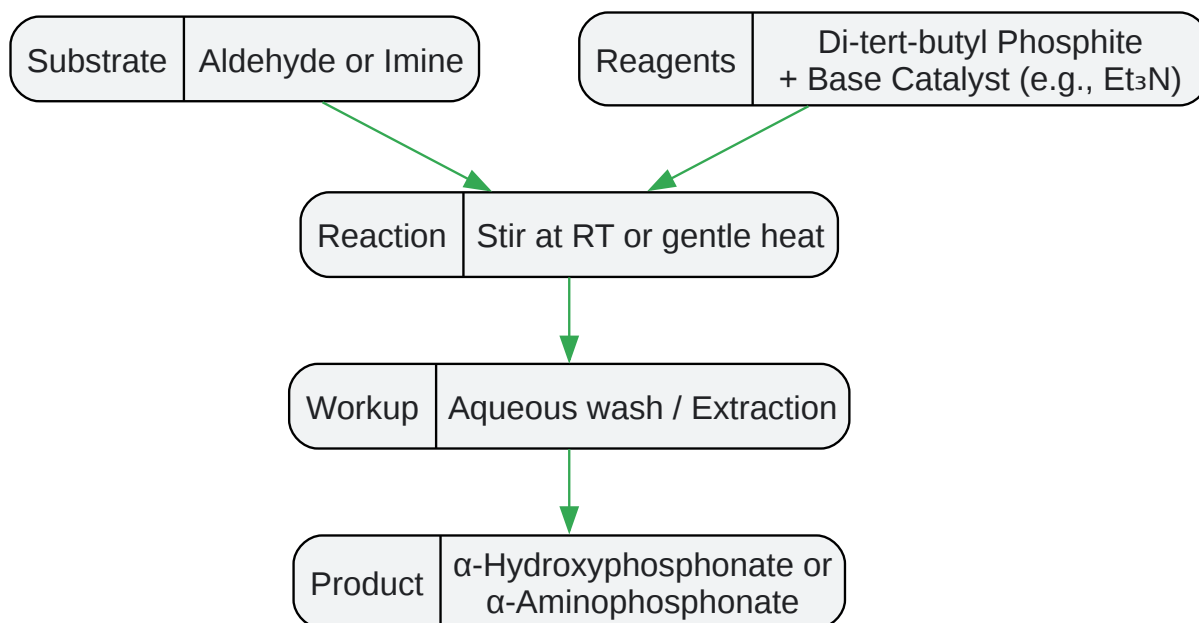
## Carbon-Phosphorus Bond Forming Reactions

The ability to form stable C-P bonds is a cornerstone of organophosphorus chemistry, and DTBP is a key player in several named reactions that achieve this transformation.

These classic reactions involve the alkylation of the phosphite. In the Michaelis-Becker variant, the sodium salt of **di-tert-butyl phosphite** acts as a nucleophile, displacing a halide from an alkyl halide to form a di-tert-butyl phosphonate.[1] The Michaelis-Arbuzov reaction follows a similar pathway, where the phosphite attacks an alkyl halide, leading to a phosphonium intermediate that rearranges to the stable phosphonate product.[1]

The Hirao reaction is a palladium-catalyzed cross-coupling that forms a C-P bond between a dialkyl phosphite and an aryl halide.[1] This reaction has become a staple for synthesizing a wide array of aryl phosphonates, which are important structural motifs in medicinal chemistry and materials science.[1]

The addition of the P-H bond across unsaturated systems is a highly atom-economical method for creating C-P bonds. **Di-tert-butyl phosphite** is frequently used in the Pudovik reaction (addition to imines) and the Abramov reaction (addition to aldehydes/ketones) to synthesize  $\alpha$ -aminophosphonates and  $\alpha$ -hydroxyphosphonates, respectively.[1] These products are valuable as enzyme inhibitors and peptide mimics.



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Caption: General workflow for a hydrophosphonylation reaction.

## Applications in Prodrug Synthesis

A standout application of **di-tert-butyl phosphite** is its role as a precursor in the synthesis of antiviral drugs, most notably Tenofovir.<sup>[1][11]</sup> Researchers have developed efficient, scalable processes where DTBP is first hydroxymethylated and then converted into an active phosphonomethylation reagent.<sup>[11]</sup> This reagent is used to alkylate the adenine base, and subsequent deprotection of the tert-butyl groups with aqueous acid affords the final drug.<sup>[11]</sup> This pathway avoids complex purification steps and demonstrates the industrial relevance of DTBP.<sup>[1][11]</sup>

## PART 3: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound. **Di-tert-butyl phosphite** is classified as a hazardous material.

## Hazard Profile

Based on Safety Data Sheets (SDS), **di-tert-butyl phosphite** presents several hazards.<sup>[7]</sup> It is crucial to consult the latest SDS before use.<sup>[12]</sup>

GHS Classification	Hazard Statement
Skin Corrosion/Irritation, Category 1B/2	H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. <sup>[2]</sup> <sup>[7]</sup>
Serious Eye Damage/Irritation, Category 1/2	H318: Causes serious eye damage. / H319: Causes serious eye irritation. <sup>[6]</sup> <sup>[7]</sup>
Skin Sensitization, Category 1B	H317: May cause an allergic skin reaction. <sup>[2]</sup>
Specific target organ toxicity (single exposure)	May cause respiratory irritation. <sup>[6]</sup> <sup>[7]</sup>

## Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.<sup>[7]</sup> Ensure that eyewash stations and safety showers are readily accessible.<sup>[7]</sup>
- Personal Protective Equipment:
  - Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.<sup>[13]</sup>
  - Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.<sup>[13]</sup> Avoid contact with skin.<sup>[13]</sup>
  - Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.<sup>[13]</sup>
- Handling Precautions: Avoid ingestion and inhalation.<sup>[7]</sup> Keep away from heat and sources of ignition.<sup>[12]</sup> Use non-sparking tools and take measures to prevent static discharge.<sup>[12]</sup><sup>[14]</sup>

## Storage and Stability

- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.<sup>[7]</sup><sup>[12]</sup> To maintain product quality, refrigeration (2-8°C) is recommended.<sup>[2]</sup>

- Incompatible Materials: Keep away from strong oxidizing agents.[\[7\]](#)[\[13\]](#)
- Stability: The compound is sensitive to moisture and air. Storage under an inert atmosphere (e.g., nitrogen or argon) is advised to prevent hydrolysis and oxidation.[\[7\]](#)

## Conclusion

**Di-tert-butyl phosphite** is a cornerstone reagent in organophosphorus chemistry, offering a unique combination of stability and reactivity conferred by its sterically hindered tert-butyl esters. Its well-defined physical and spectroscopic properties allow for straightforward characterization and quality control. Its rich chemical reactivity, particularly in oxidation and C-P bond-forming reactions, has cemented its role as a versatile precursor for a multitude of valuable compounds. The successful application of DTBP in the large-scale synthesis of antiviral drugs like Tenofovir underscores its profound impact on pharmaceutical development. For the research scientist, a deep, mechanistic understanding of this compound's properties and reactivity is not merely academic—it is essential for innovation and problem-solving in the laboratory.

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- To cite this document: BenchChem. [physical and chemical properties of di-tert-Butyl phosphite]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8811950#physical-and-chemical-properties-of-di-tert-butyl-phosphite]

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